molecular formula C13H16N2 B3333009 (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine CAS No. 938120-88-8

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B3333009
CAS No.: 938120-88-8
M. Wt: 200.28 g/mol
InChI Key: KYEWCCAPMWWTDQ-UHFFFAOYSA-N
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Description

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a phenyl group and two methyl groups attached to the pyrrole ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The phenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Amination: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are often employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the substituents are oxidized.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2,5-dimethyl-1H-pyrrol-3-yl)methanamine: Lacks the phenyl group, which may affect its chemical properties and biological activity.

    (2,5-dimethyl-1-phenyl-1H-pyrrole): Lacks the methanamine group, which may influence its reactivity and applications.

    (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanamine: Has an ethylamine group instead of a methanamine group, potentially altering its interactions with biological targets.

Uniqueness

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dimethyl-1-phenylpyrrol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13/h3-8H,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEWCCAPMWWTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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